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Introduction
MF59 is an oil-in-water emulsion adjuvant that has been successfully used in human vaccines

for over two decades, most notably in seasonal and pandemic influenza vaccines.[1][2][3] It is

composed of squalene oil (4.3% w/v), stabilized by the surfactants polysorbate 80 (0.5% w/v)

and sorbitan trioleate (0.5% w/v) in a citrate buffer.[4] The small, uniform size of the oil droplets

(approximately 160 nm) is a key characteristic of the emulsion. MF59 enhances the immune

response to co-administered antigens, leading to higher and broader antibody responses,

increased T-cell activation, and long-lasting immunological memory.[1][4][5] This document

provides detailed application notes and protocols for researchers utilizing MF59 in the

development of subunit vaccines.

Mechanism of Action
MF59's adjuvant properties stem from its ability to create a localized, transient inflammatory

environment at the injection site, which orchestrates a robust and durable adaptive immune

response.[2] Unlike traditional depot adjuvants, MF59 does not trap the antigen at the injection

site. Instead, it promotes the recruitment and activation of immune cells, leading to more

efficient antigen uptake and presentation in the draining lymph nodes.[2][6]

The key events in MF59's mechanism of action include:
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Induction of an "Immunocompetent Environment": Following intramuscular injection, MF59

induces the local release of chemokines and cytokines by resident cells.[1][7] This creates a

chemical gradient that attracts a variety of immune cells to the injection site.[2]

Recruitment of Immune Cells: A hallmark of MF59's action is the rapid recruitment of innate

immune cells, including neutrophils, monocytes, and macrophages, to the site of injection.[8]

Enhanced Antigen Uptake and Presentation: The recruited antigen-presenting cells (APCs),

particularly monocytes and dendritic cells (DCs), show enhanced uptake of the co-

administered antigen.[1][6] MF59 promotes the differentiation of monocytes into DCs.[6]

Trafficking to Draining Lymph Nodes: These activated, antigen-loaded APCs then migrate to

the draining lymph nodes.[6]

Activation of Adaptive Immunity: In the lymph nodes, the APCs present the antigen to T-cells,

initiating the adaptive immune response. MF59 has been shown to enhance the activation of

CD4+ T-cells, which are crucial for providing help to B-cells for antibody production.[5][8]

This leads to a stronger and more persistent antibody response, including the generation of

memory B-cells.[1][8]

Signaling Pathways
The signaling pathways activated by MF59 are complex and not fully elucidated. However, key

aspects have been identified:

MyD88-Dependent, TLR-Independent Pathway: The adjuvant effect of MF59 is dependent

on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2][8] However,

MF59 does not directly activate Toll-like receptors (TLRs).[8] This suggests that MF59

triggers an endogenous signaling pathway that converges on MyD88.

ATP Release and Purinergic Signaling: Intramuscular injection of MF59 causes a transient

release of ATP from muscle cells.[1][9] This extracellular ATP acts as a "danger signal,"

activating purinergic receptors on immune cells and contributing to the recruitment of APCs

and the subsequent adaptive immune response.[1][9]

NLRP3 Inflammasome-Independent: Unlike some other adjuvants, the action of MF59 is

independent of the NLRP3 inflammasome.[10][11]
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Data Presentation
Table 1: Enhanced Antibody Responses with MF59-
Adjuvanted Influenza Vaccines
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Vaccine
Strain

Age
Group

Paramete
r

MF59-
Adjuvant
ed
Vaccine

Non-
Adjuvant
ed
Vaccine

Fold
Increase/
Differenc
e

Referenc
e

H5N1 Adults

Hemaggluti

nation

Inhibition

(HAI) Titer

(GMT)

123.4 8.5 ~14.5x [12]

H5N1 Adults

Seroconver

sion Rate

(%)

80 14
66%

difference
[12]

Seasonal

A(H1N1)

Non-elderly

Adults

Seroconver

sion Rate

(%)

78.9 -
8.8%

higher
[13][14]

Seasonal

A(H3N2)

Non-elderly

Adults

Seroconver

sion Rate

(%)

69.9 -
13.1%

higher
[13][14]

Seasonal B
Non-elderly

Adults

Seroconver

sion Rate

(%)

61.0 -
11.7%

higher
[13][14]

Pandemic

H1N1 (3.75

µg)

18-64

years

Seroconver

sion Rate

(%) at Day

22

91 - - [6]

Pandemic

H1N1 (7.5

µg)

18-64

years

Seroconver

sion Rate

(%) at Day

22

93 - - [6]

Pandemic

H1N1 (3.75

µg)

≥65 years

Seroconver

sion Rate

(%) at Day

22

70 - - [6]
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Pandemic

H1N1 (7.5

µg)

≥65 years

Seroconver

sion Rate

(%) at Day

22

84 - - [6]

GMT: Geometric Mean Titer Data presented are illustrative and compiled from various studies.

For specific trial data, refer to the cited references.

Table 2: Induction of Cytokines and Chemokines by
MF59

Cytokine/Chemokin
e

Fold
Increase/Observati
on

Cell Type/Location Reference

CCL2 (MCP-1) Significantly increased Injection site (mice) [1][10]

CCL4 (MIP-1β) Significantly increased Injection site (mice) [1]

CXCL8 (IL-8) Significantly increased Injection site (mice) [1]

IL-5 Significantly increased Serum (mice) [10][11]

IL-6 Significantly increased Serum (mice) [10][11]

TNF-α Increased
Peritoneal exudates

(mice)
[15]

RANTES (CCL5) Increased
Peritoneal exudates

(mice)
[15]

Experimental Protocols
Experimental Workflow for Vaccine Evaluation
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Vaccine Evaluation Workflow

Protocol 1: Enzyme-Linked Immunosorbent Assay
(ELISA) for Antibody Titer Determination
Objective: To quantify antigen-specific antibody titers in serum samples from immunized

subjects.

Materials:

96-well high-binding ELISA plates

Recombinant subunit antigen

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Wash buffer (PBS with 0.05% Tween-20, PBST)

Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

Serum samples (heat-inactivated at 56°C for 30 minutes)
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Secondary antibody conjugated to HRP (e.g., anti-human IgG-HRP)

TMB substrate

Stop solution (e.g., 2N H₂SO₄)

Microplate reader

Procedure:

Coating: Dilute the recombinant antigen to a pre-determined optimal concentration (e.g., 1-2

µg/mL) in coating buffer. Add 100 µL of the antigen solution to each well of the ELISA plate.

Incubate overnight at 4°C.

Washing: Wash the plate three times with 200 µL/well of wash buffer.

Blocking: Add 200 µL/well of blocking buffer to prevent non-specific binding. Incubate for 1-2

hours at room temperature.

Washing: Wash the plate three times with 200 µL/well of wash buffer.

Sample Incubation: Prepare serial dilutions of the serum samples in blocking buffer (e.g.,

starting at 1:100). Add 100 µL of each dilution to the wells. Include a positive control (serum

with known antibody titer) and a negative control (pre-immune serum or buffer). Incubate for

2 hours at room temperature.

Washing: Wash the plate five times with 200 µL/well of wash buffer.

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking

buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1

hour at room temperature.

Washing: Wash the plate five times with 200 µL/well of wash buffer.

Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30

minutes, or until a color change is observed.

Stopping the Reaction: Add 50 µL of stop solution to each well.
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Reading: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: The antibody titer is typically defined as the reciprocal of the highest dilution

that gives an optical density (OD) value above a pre-determined cut-off (e.g., twice the OD of

the negative control).

Protocol 2: Hemagglutination Inhibition (HAI) Assay
Objective: To measure the functional ability of antibodies to block the hemagglutination of red

blood cells by the influenza virus.

Materials:

Influenza virus antigen (standardized to 4 HAU/25 µL)

Receptor Destroying Enzyme (RDE)

Phosphate Buffered Saline (PBS)

V-bottom 96-well microtiter plates

Serum samples

Red blood cells (RBCs) from turkey or chicken (e.g., 0.5% suspension)

Procedure:

Serum Treatment: Treat serum samples with RDE to remove non-specific inhibitors.

Typically, mix 1 volume of serum with 3 volumes of RDE and incubate overnight at 37°C.

Inactivate the RDE by heating at 56°C for 30-60 minutes.

Serum Dilution: Add 25 µL of PBS to all wells of a V-bottom microtiter plate. Add 25 µL of the

RDE-treated serum to the first well of a row and perform 2-fold serial dilutions across the

row.

Virus Addition: Add 25 µL of the standardized influenza virus (4 HAU/25 µL) to each well

containing the diluted serum.
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Incubation: Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.

RBC Addition: Add 50 µL of the 0.5% RBC suspension to all wells.

Incubation: Gently tap the plate to mix and incubate at room temperature for 30-60 minutes,

or until the RBCs in the control wells (containing only RBCs and PBS) have formed a distinct

button at the bottom.

Reading: Read the plate by tilting it. The HAI titer is the reciprocal of the highest dilution of

serum that completely inhibits hemagglutination (i.e., where the RBCs form a tight button at

the bottom of the well). A mat of agglutinated RBCs indicates no inhibition.

Protocol 3: ELISpot Assay for Quantifying Cytokine-
Secreting T-Cells
Objective: To enumerate antigen-specific T-cells based on their cytokine secretion (e.g., IFN-γ).

Materials:

PVDF-membrane 96-well ELISpot plates

Capture antibody (e.g., anti-human IFN-γ)

Peripheral Blood Mononuclear Cells (PBMCs)

Complete RPMI medium

Antigen (e.g., viral peptides or whole protein)

Detection antibody (biotinylated, e.g., anti-human IFN-γ)

Streptavidin-Alkaline Phosphatase (AP) or -HRP

Substrate (e.g., BCIP/NBT for AP, AEC for HRP)

Blocking buffer (e.g., PBS with 1% BSA)

Procedure:
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Plate Coating: Coat the ELISpot plate with the capture antibody overnight at 4°C.

Washing and Blocking: Wash the plate with sterile PBS and then block with blocking buffer

for 2 hours at room temperature.

Cell Plating: Add PBMCs to the wells at a concentration of 2-4 x 10^5 cells/well in complete

RPMI medium.

Antigen Stimulation: Add the specific antigen to the wells. Include a positive control (e.g.,

PHA or a known T-cell epitope cocktail) and a negative control (medium only).

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

Cell Lysis and Washing: Lyse the cells and wash the plate extensively with PBST.

Detection Antibody: Add the biotinylated detection antibody and incubate for 2 hours at room

temperature.

Washing: Wash the plate with PBST.

Enzyme Conjugate: Add Streptavidin-AP or -HRP and incubate for 1 hour at room

temperature.

Washing: Wash the plate with PBST and then with PBS.

Development: Add the substrate and incubate until distinct spots emerge.

Stopping: Stop the reaction by washing with distilled water.

Analysis: Allow the plate to dry and count the spots using an automated ELISpot reader.

Results are expressed as Spot Forming Units (SFU) per million PBMCs.

Protocol 4: Intracellular Cytokine Staining (ICS) by Flow
Cytometry
Objective: To identify and quantify antigen-specific T-cells that produce specific cytokines

intracellularly.
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Materials:

PBMCs

Complete RPMI medium

Antigen (e.g., viral peptides or whole protein)

Co-stimulatory antibodies (e.g., anti-CD28/CD49d)

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

Fixable viability dye

Surface marker antibodies (e.g., anti-CD3, -CD4, -CD8)

Fixation/Permeabilization buffer

Intracellular cytokine antibodies (e.g., anti-IFN-γ, -TNF-α, -IL-2)

Flow cytometer

Procedure:

Cell Stimulation: In a 96-well plate, stimulate 1-2 x 10^6 PBMCs per well with the antigen

and co-stimulatory antibodies for approximately 6 hours at 37°C. For the last 4-5 hours, add

a protein transport inhibitor. Include appropriate controls (unstimulated and positive control).

Surface Staining: Wash the cells and stain with a fixable viability dye to exclude dead cells.

Then, stain for surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a

commercial fixation/permeabilization kit according to the manufacturer's instructions.

Intracellular Staining: Stain for intracellular cytokines with fluorescently labeled antibodies for

30 minutes at 4°C in the dark.

Washing: Wash the cells with permeabilization buffer.
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Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

Data Analysis: Analyze the data using flow cytometry software. Gate on live, single

lymphocytes, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ subsets.

Determine the percentage of cells expressing the cytokine(s) of interest in response to

antigen stimulation after subtracting the background from the unstimulated control.

Conclusion
MF59 is a potent and safe adjuvant that significantly enhances the immunogenicity of subunit

vaccines. Its well-characterized mechanism of action, involving the creation of an

immunocompetent environment and efficient activation of the adaptive immune system, makes

it a valuable tool in vaccine development. The protocols provided in this document offer a

framework for the comprehensive evaluation of MF59-adjuvanted subunit vaccines, from

assessing humoral and cellular immune responses to dissecting the underlying immunological

mechanisms. For optimal results, it is crucial to carefully optimize and validate these protocols

for each specific vaccine candidate and experimental system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Micro Neutralization (MN) Assay of Influenza Viruses with Monoclonal Antibodies [bio-
protocol.org]

2. scispace.com [scispace.com]

3. lerner.ccf.org [lerner.ccf.org]

4. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC
[pmc.ncbi.nlm.nih.gov]

5. Video: An Optimized Hemagglutination Inhibition HI Assay to Quantify Influenza-specific
Antibody Titers [jove.com]

6. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC
[pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b15581924?utm_src=pdf-custom-synthesis
https://bio-protocol.org/en/bpdetail?id=1829&type=0
https://bio-protocol.org/en/bpdetail?id=1829&type=0
https://scispace.com/pdf/an-optimized-hemagglutination-inhibition-hi-assay-to-3523maxyt4.pdf
https://www.lerner.ccf.org/cores/flow-cytometry/documents/Detection%20of%20Intracellular%20Cytokines%20by%20Flow%20Cytometry.pdf
https://pmc.ncbi.nlm.nih.gov/articles/mid/NIHMS1810010/
https://pmc.ncbi.nlm.nih.gov/articles/mid/NIHMS1810010/
https://www.jove.com/v/55833/an-optimized-hemagglutination-inhibition-hi-assay-to-quantify
https://www.jove.com/v/55833/an-optimized-hemagglutination-inhibition-hi-assay-to-quantify
https://pmc.ncbi.nlm.nih.gov/articles/PMC9298957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9298957/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC
[pmc.ncbi.nlm.nih.gov]

8. Qualification of the Hemagglutination Inhibition Assay in Support of Pandemic Influenza
Vaccine Licensure - PMC [pmc.ncbi.nlm.nih.gov]

9. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies
[bio-protocol.org]

10. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]

11. Systemic cytokine profiles in BALB/c mice immunized with trivalent influenza vaccine
containing MF59 oil emulsion and other advanced adjuvants - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. Harmonization and qualification of intracellular cytokine staining to measure influenza-
specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]

13. Micro Neutralization (MN) Assay of Influenza Viruses with Monoclonal Antibodies [en.bio-
protocol.org]

14. The role of cell-mediated immunity against influenza and its implications for vaccine
evaluation - PMC [pmc.ncbi.nlm.nih.gov]

15. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection
after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells
- PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application of MF59 in Subunit Vaccine Development:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15581924#application-of-mf59-in-subunit-vaccine-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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